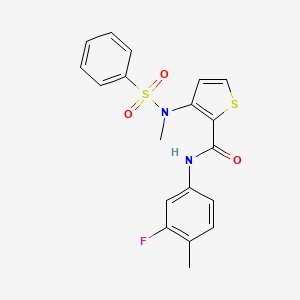![molecular formula C19H20FN5O3S B6586872 2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1251580-44-5](/img/structure/B6586872.png)
2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide” is also known as Fezolinetant . It is a chemical compound with the CAS number 1629229-37-3 .
Synthesis Analysis
The synthesis of similar compounds involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis .Molecular Structure Analysis
The molecular formula of Fezolinetant is C16H15FN6OS . The molecular weight is 358.39 .Physical And Chemical Properties Analysis
Fezolinetant has a predicted boiling point of 623.0±65.0 °C and a predicted density of 1.56±0.1 g/cm3 . It is soluble in DMSO up to a maximum concentration of 20.0 mg/mL or 55.8 mM . The compound is stored at -20°C .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
1.1 Antimicrobial Agents The 1,2,4-triazolo[4,3-a]pyridine scaffold has shown promise as a basis for designing novel antimicrobial agents. Researchers have explored derivatives of this compound for their antibacterial, antifungal, and antiviral activities . These investigations aim to combat infectious diseases and drug-resistant pathogens.
1.2 Anticancer Compounds Some 1,2,4-triazolo[4,3-a]pyridines exhibit cytotoxic effects against cancer cells. Scientists have synthesized derivatives with potential as anticancer agents, targeting specific pathways or receptors involved in tumor growth and metastasis . Further studies are needed to optimize their efficacy and safety profiles.
1.3 Anti-inflammatory Properties Compounds based on the 1,2,4-triazolo[4,3-a]pyridine core have demonstrated anti-inflammatory activity. Researchers explore their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) or immunomodulators . These molecules may contribute to managing inflammatory conditions.
Coordination Chemistry and Material Science
2.1 Ligands for Metal Complexes The 1,2,4-triazolo[4,3-a]pyridine moiety serves as an excellent ligand for metal coordination complexes. Researchers have synthesized metal complexes with this scaffold, exploring their catalytic, magnetic, and optical properties . These complexes find applications in materials science and catalysis.
2.2 Functional Materials : The 1,2,4-triazolo[4,3-a]pyridine derivatives have been incorporated into functional materials, such as luminescent sensors, organic semiconductors, and liquid crystals . Their unique electronic and optical properties make them valuable for designing advanced materials.
Biological Studies
Enzyme Inhibitors: Some 1,2,4-triazolo[4,3-a]pyridines act as enzyme inhibitors. For instance:
- 11β-Hydroxysteroid Dehydrogenase-Type 1 (11β-HSD-1) Inhibitors : These compounds may play a role in managing metabolic disorders, including diabetes and obesity .
- P38α Mitogen-Activated Protein (MAP) Kinase Inhibitors : P38α inhibitors are investigated for their potential in inflammatory diseases and cancer therapy .
3.2 Antimalarial Activity Certain 1,2,4-triazolo[4,3-a]pyridines exhibit antimalarial properties. Researchers explore their effectiveness against Plasmodium species, aiming to develop new antimalarial drugs .
Propriétés
IUPAC Name |
2-[[7-[(2-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3S/c20-15-6-2-1-4-13(15)11-24-7-8-25-17(18(24)27)22-23-19(25)29-12-16(26)21-10-14-5-3-9-28-14/h1-2,4,6-8,14H,3,5,9-12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKBXVICLPJQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C3N2C=CN(C3=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6586802.png)
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6586805.png)
![1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6586810.png)
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6586814.png)
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6586817.png)
![N-(4-chloro-2-fluorophenyl)-2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide](/img/structure/B6586843.png)
![N-(4-cyanophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B6586857.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B6586867.png)
![2-({5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6586879.png)
![2-({5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B6586886.png)
![N-(3-chloro-4-methylphenyl)-2-{10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide](/img/structure/B6586891.png)

![ethyl 4-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate](/img/structure/B6586902.png)